

# CEP-11981 Tosylate: A Technical Guide on Target Profile and Selectivity

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## Compound of Interest

Compound Name: CEP-11981 tosylate

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## Abstract

**CEP-11981 tosylate** is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the target profile and selectivity of CEP-11981. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, outlines probable experimental methodologies for its characterization, and visualizes the core signaling pathways affected by this compound. While the clinical development of CEP-11981 was discontinued, the preclinical data and the compound's profile remain of interest for the study of angiogenesis and the development of similar multi-targeted kinase inhibitors.

## Core Target Profile and Mechanism of Action

CEP-11981 is a potent inhibitor of several receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. [2] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (tyrosine kinase with immunoglobulin-like and EGF-like domains 1), which is activated by angiopoietins.[1][3] By binding to and inhibiting these receptors, CEP-11981 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[1][3]

The compound was identified as a C3-(2-amino pyrimidine) dihydroindolocarbazole.[4] Preclinical studies demonstrated its ability to induce dose-related tumor growth inhibition and even complete tumor regressions in various xenograft models, including melanoma, glioblastoma, and prostate carcinoma, when administered as a monotherapy.[4]

## Quantitative Target Inhibition Profile

The inhibitory activity of CEP-11981 has been quantified against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values from enzyme-based assays are summarized in the table below.

Target Kinase	IC50 (nM)
VEGFR1 (Flt-1)	3 ± 1[4]
VEGFR2 (KDR)	4 ± 1[4]
Tie2 (TEK)	22 ± 6[4]
FGFR-1	13[5]
c-SRC	37[5]
Aurora A	42[5]

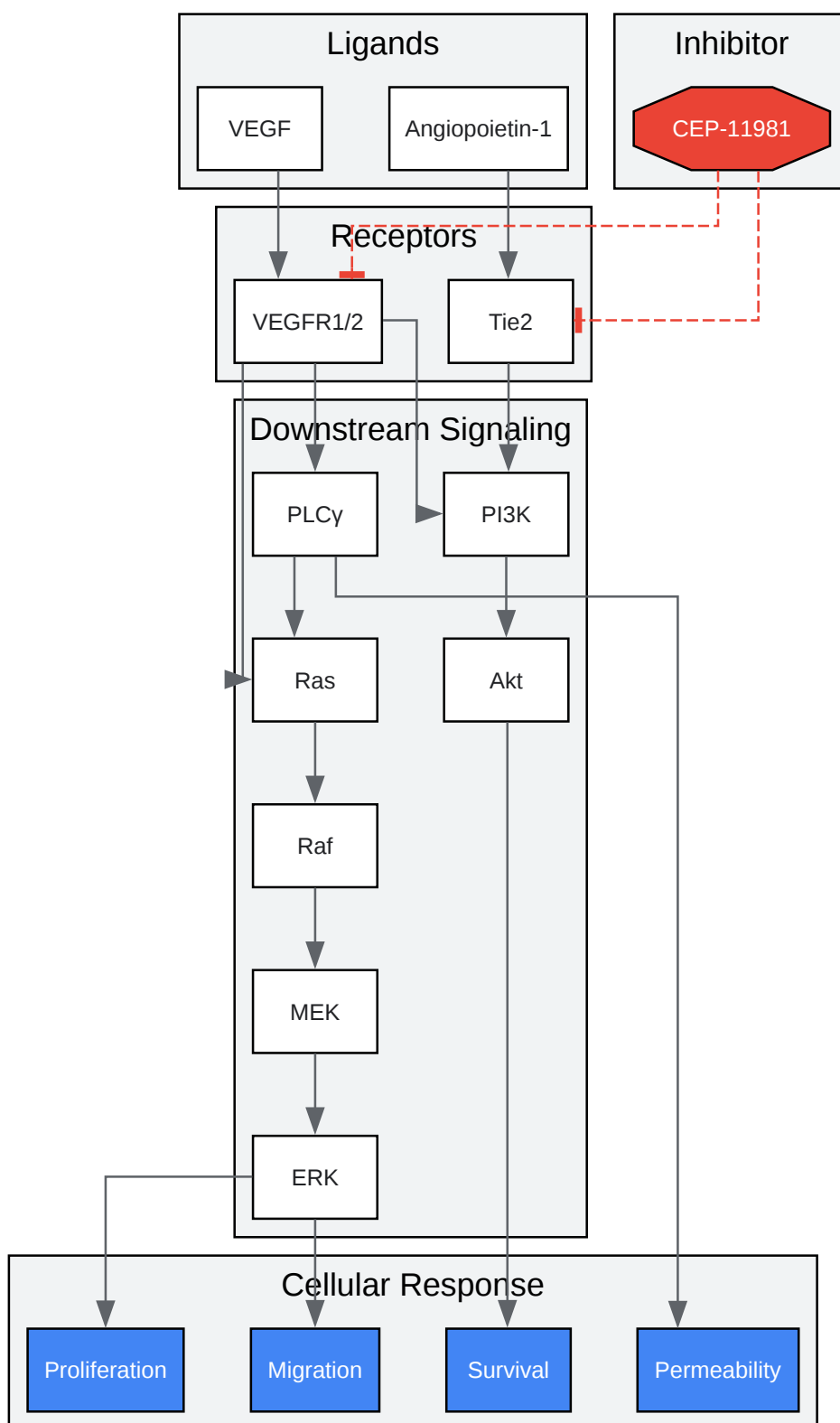
Table 1: In vitro inhibitory potency of CEP-11981 against key angiogenic and cell-cycle-related kinases.

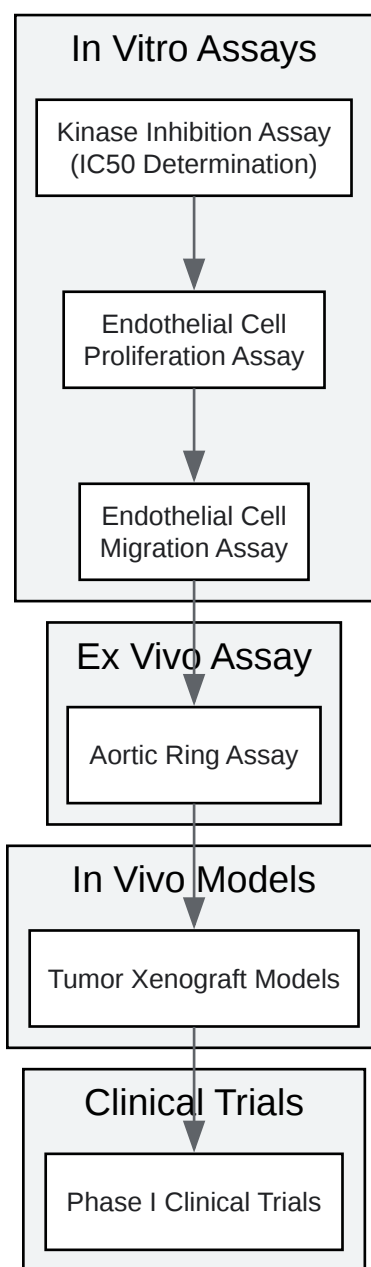
## Kinase Selectivity Profile

In addition to its primary targets, the broader kinase selectivity of CEP-11981 was assessed to understand its potential for off-target effects. A kinase selectivity index, S(90), against a panel of 217 kinases was determined to be 0.25 at a concentration of 1µM.[4][6] This indicates a relatively broad kinase inhibitory activity, which may contribute to both its efficacy and potential side effects.

## Signaling Pathway Inhibition

CEP-11981 exerts its anti-angiogenic effects by disrupting key signaling cascades initiated by VEGF and Angiopoietin-1. The following diagram illustrates the primary signaling pathways inhibited by CEP-11981.





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